Product packaging for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole(Cat. No.:CAS No. 143163-70-6)

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Cat. No.: B130463
CAS No.: 143163-70-6
M. Wt: 246.1 g/mol
InChI Key: TZBLTCWLVUAGLQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a bromomethyl group at position 2 and a fluorine atom at position 5. The benzothiazole scaffold is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The bromomethyl group enhances reactivity, making the compound a valuable intermediate in pharmaceutical synthesis.

Key structural features:

  • Core: Benzothiazole (aromatic ring fused with a thiazole ring).
  • Substituents: Bromomethyl (position 2), fluorine (position 5).
  • Molecular formula: C₈H₅BrFNS.
  • Molecular weight: ~246 g/mol (calculated).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFNS B130463 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole CAS No. 143163-70-6

Properties

IUPAC Name

2-(bromomethyl)-5-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBLTCWLVUAGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560588
Record name 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143163-70-6
Record name 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique combination of bromine and fluorine substituents. This compound has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthetic pathways, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrFN1SC_8H_6BrFN_1S. Its structure features a fused benzene and thiazole ring, which enhances its chemical reactivity and biological activity. The presence of bromine and fluorine atoms contributes to its potency in various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Compounds in the benzothiazole class are often evaluated for their effectiveness against a range of pathogens. For instance:

  • Mechanism : The compound interacts with bacterial membranes or specific intracellular targets, disrupting cellular processes.
  • Efficacy : Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The anticancer potential of this compound has been documented in several studies:

  • Cell Lines Tested : It has demonstrated cytotoxic effects against various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and MCF-7 (breast cancer).
  • Mechanism of Action : The compound induces apoptosis through pathways involving mitochondrial membrane potential disruption and activation of caspases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxicity against human cancer cell lines.
    • Findings : The compound exhibited IC50 values in the low micromolar range (10–30 µM), indicating potent anticancer properties comparable to established chemotherapeutics .
  • Antimicrobial Efficacy Assessment :
    • Objective : To determine the effectiveness against various bacterial strains.
    • Results : Showed significant inhibition of bacterial growth, with some derivatives outperforming standard antibiotics like norfloxacin .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameKey FeaturesAntimicrobial ActivityAnticancer Activity
2-(Bromomethyl)-5-chloro-1,3-benzothiazoleChlorine instead of fluorineModerateLow
5-Fluoro-2-methylbenzothiazoleMethyl substitution at position 2HighModerate
2-(Chloromethyl)-5-fluoro-1,3-benzothiazoleChlorine instead of bromineLowHigh

This table highlights how variations in halogen substitutions can significantly influence both antimicrobial and anticancer activities.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole derivatives, including 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, as anticancer agents. The compound has shown significant antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
THP1<0.8Induction of apoptosis
A549<0.001Cell cycle perturbation
MCF-7Nanomolar rangeDNA intercalation

Research indicates that modifications at the C-2 position of benzothiazoles can enhance their biological activity. For instance, studies have demonstrated that halogenated benzothiazoles exhibit potent activity against human cancer cell lines through mechanisms such as mitochondrial membrane potential changes and apoptosis induction .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Its unique structure allows for interaction with bacterial membranes, leading to cell death. Research findings suggest that derivatives of benzothiazoles can be effective against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Synthesis of Functionalized Derivatives

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various functionalized derivatives through reactions such as:

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization : This method allows for the creation of block copolymers with tailored properties.
  • Synthesis of boronic acid-functionalized compounds : The compound can react with phenylboronic acid to produce derivatives used in sensor technology .

Case Study: Synthesis Pathways

A study demonstrated the synthesis of 2-(azidomethyl)phenylboronic acid from this compound, which was further employed in the preparation of isoquinoline derivatives. This showcases the compound's utility in developing complex organic molecules for various applications .

Material Science Applications

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. Its application in synthesizing fluorinated surfactants has shown promise in creating materials with antimicrobial properties .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluoro (F) vs. In contrast, the methoxy group in the analog donates electrons, increasing solubility but possibly reducing target affinity .
  • Bromomethyl (BrCH₂) vs. Chloromethyl (ClCH₂) : Bromine’s larger atomic radius compared to chlorine may improve leaving-group ability in substitution reactions, favoring nucleophilic attacks in drug-conjugation strategies .

Q & A

Q. Why do reported yields vary widely (40–85%) for similar synthetic routes?

  • Methodological Answer :
  • Source Variability : Impurities in starting materials (e.g., 5-fluoro-1,3-benzothiazole) affect reactivity.
  • Moisture Sensitivity : Trace water degrades brominating agents, necessitating rigorous drying of solvents .
  • Catalyst Lifetime : Reuse of Pd catalysts in cross-coupling reduces efficiency over cycles .

Q. How to address discrepancies in NMR chemical shifts across studies?

  • Methodological Answer :
  • Deuterated Solvent Effects : Compare data acquired in CDCl3 _3 vs. DMSO-d6 _6.
  • Paramagnetic Impurities : Filter samples through alumina to remove trace metals .

Methodological Innovations

Q. Can green chemistry principles be applied to its synthesis?

  • Methodological Answer :
  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DCM for lower toxicity.
  • Catalyst Recycling : Immobilize Pd on magnetic nanoparticles for easy recovery .

Q. What advanced techniques enable real-time monitoring of its degradation pathways?

  • Methodological Answer :
  • LC-MS/MS : Track degradation products (e.g., debrominated analogs) under stress conditions (heat, light).
  • TGA-DSC : Correlate thermal stability with structural integrity .

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